molecular formula C15H17N5O4S B10977723 N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10977723
M. Wt: 363.4 g/mol
InChI Key: IORJJLKZOJBVPS-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydrocyclohepta[b]thiophene ring, a pyrazole ring, and several functional groups such as an aminocarbonyl group and a nitro group. Its distinct chemical structure makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrocyclohepta[b]thiophene ring and the subsequent introduction of the pyrazole ring and functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Functional groups on the pyrazole or thiophene rings can be substituted with other groups to modify the compound’s properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems and for developing new synthetic methodologies .

Biology

In biology, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, researchers investigate the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases .

Industry

In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics .

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic systems with comparable structural features, such as:

  • N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE
  • N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]NICOTINAMIDE

Uniqueness

What sets N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.

Properties

Molecular Formula

C15H17N5O4S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C15H17N5O4S/c1-19-12(9(7-17-19)20(23)24)14(22)18-15-11(13(16)21)8-5-3-2-4-6-10(8)25-15/h7H,2-6H2,1H3,(H2,16,21)(H,18,22)

InChI Key

IORJJLKZOJBVPS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N

Origin of Product

United States

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